N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
The compound “N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, a pyrrole ring, and two fluorobenzyl groups. The exact 3D structure is not available in the current literature .Scientific Research Applications
Src Kinase Inhibition and Anticancer Activity
- Compounds with structures similar to N-(4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and potential anticancer effects. For example, derivatives of N-benzyl substituted acetamide with thiazole and fluoro substituents have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).
Antitumor Activities
- Fluoro-substituted compounds, particularly those incorporating benzothiazole and pyrazole structures, have demonstrated significant antitumor activities. These compounds have been synthesized and tested against various cancer cell lines, showing promising results as potential anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis (Hammam et al., 2005).
Anti-inflammatory and Analgesic Properties
- Another avenue of research has involved evaluating the anti-inflammatory and analgesic properties of related compounds. For instance, N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have shown significant anti-inflammatory activity in preclinical models, indicating potential applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Ligand-Protein Interactions and Photovoltaic Efficiency
- Studies have also explored the interactions of similar compounds with proteins and their applications beyond pharmacology, such as in photovoltaic efficiency modeling. These investigations have looked into the light harvesting efficiency and potential use in dye-sensitized solar cells, showcasing the versatile nature of fluoro-substituted acetamides in scientific research (Mary et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like beta-secretase 1 .
Mode of Action
This can result in alterations in the biochemical pathways the enzyme is involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-7-3-14(4-8-16)12-24-19(28)13-27-11-1-2-18(27)21-25-20(26-29-21)15-5-9-17(23)10-6-15/h1-11H,12-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTUVZSGBBVJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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